molecular formula C17H20N2O2 B12294360 Nicotine benzoate CAS No. 88660-53-1

Nicotine benzoate

Cat. No.: B12294360
CAS No.: 88660-53-1
M. Wt: 284.35 g/mol
InChI Key: VAUQRLHPXWYZRZ-PPHPATTJSA-N
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Description

Nicotine benzoate is a nicotine salt formed by the reaction of nicotine with benzoic acid. It is commonly found in tobacco products and is used in electronic cigarette liquids. This compound is known for its ability to deliver nicotine more efficiently and with less irritation compared to freebase nicotine .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nicotine benzoate is synthesized by reacting nicotine with benzoic acid. The process involves dissolving benzoic acid in a benign solvent, heating the solution, and then adding nicotine dropwise while stirring. The reaction is typically carried out at temperatures between 40-60°C for 10-30 minutes. The resulting mixture is then subjected to rotary evaporation for 30-180 minutes at the same temperature range. After standing for 1-3 days, the solid this compound is separated, washed with a poor solvent, filtered, and dried .

Industrial Production Methods: The industrial production of this compound follows a similar process but on a larger scale. The method is designed to produce high-purity this compound solid with good stability and low cost, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Nicotine benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Nicotine benzoate has a wide range of applications in scientific research:

Mechanism of Action

Nicotine benzoate exerts its effects by acting as an agonist at nicotinic acetylcholine receptors (nAChRs). These receptors are ionotropic and composed of five subunits. In the brain, nicotine binds to nAChRs on dopaminergic neurons in the cortico-limbic pathways, leading to the release of dopamine. This release results in feelings of pleasure and reinforcement, contributing to nicotine’s addictive properties .

Similar Compounds:

  • Nicotine lactate
  • Nicotine tartrate
  • Nicotine salicylate
  • Nicotine levulinate

Comparison: this compound is unique in its ability to deliver nicotine efficiently with minimal irritation. Compared to other nicotine salts like nicotine lactate and nicotine tartrate, this compound has a higher nicotine yield and is more effective in reducing throat irritation. This makes it a preferred choice in electronic cigarette liquids .

Properties

88660-53-1

Molecular Formula

C17H20N2O2

Molecular Weight

284.35 g/mol

IUPAC Name

benzoic acid;3-[(2S)-1-methylpyrrolidin-2-yl]pyridine

InChI

InChI=1S/C10H14N2.C7H6O2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;8-7(9)6-4-2-1-3-5-6/h2,4,6,8,10H,3,5,7H2,1H3;1-5H,(H,8,9)/t10-;/m0./s1

InChI Key

VAUQRLHPXWYZRZ-PPHPATTJSA-N

Isomeric SMILES

CN1CCC[C@H]1C2=CN=CC=C2.C1=CC=C(C=C1)C(=O)O

Canonical SMILES

CN1CCCC1C2=CN=CC=C2.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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